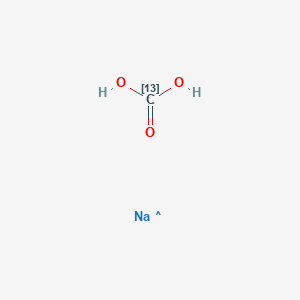

Sodium bicarbonate-(13-C)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the PubChem Sodium bicarbonate-(13-C) is known as sodium bicarbonate. It is a white, crystalline powder that is commonly used in baking, cleaning, and various industrial applications. Sodium bicarbonate is a weak base and is often used as a buffering agent to maintain pH levels in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

Sodium bicarbonate is typically produced through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The overall chemical reaction is as follows:

NaCl+NH3+CO2+H2O→NaHCO3+NH4Cl

Industrial Production Methods

In industrial settings, sodium bicarbonate is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient formation of sodium bicarbonate crystals. The crystals are then filtered, washed, and dried to obtain the final product.

化学反应分析

Types of Reactions

Sodium bicarbonate undergoes several types of chemical reactions, including:

- When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide.

Decomposition: 2NaHCO3→Na2CO3+H2O+CO2

Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt.Acid-Base Reactions: NaHCO3+HCl→NaCl+H2O+CO2

Common Reagents and Conditions

Common reagents used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid. These reactions are typically carried out at room temperature and atmospheric pressure.

Major Products Formed

The major products formed from the reactions of sodium bicarbonate include sodium chloride, sodium sulfate, and sodium acetate, along with carbon dioxide and water.

科学研究应用

Sodium bicarbonate has a wide range of scientific research applications, including:

Chemistry: Used as a buffering agent in chemical reactions to maintain stable pH levels.

Biology: Employed in cell culture media to regulate pH and provide a source of carbon dioxide for cellular respiration.

Medicine: Used as an antacid to neutralize stomach acid and relieve indigestion and heartburn. It is also used in the treatment of metabolic acidosis and as a component of intravenous fluids.

Industry: Utilized in the production of baking powder, fire extinguishers, and as a cleaning agent in various industrial processes.

作用机制

Sodium bicarbonate exerts its effects primarily through its ability to neutralize acids. In biological systems, it acts as a buffering agent to maintain pH homeostasis. In the stomach, it reacts with hydrochloric acid to form carbon dioxide and water, thereby reducing acidity. In industrial applications, its buffering capacity helps to stabilize chemical reactions and prevent drastic changes in pH.

相似化合物的比较

Sodium bicarbonate can be compared with other similar compounds such as sodium carbonate, potassium bicarbonate, and calcium carbonate. While all these compounds have buffering properties, sodium bicarbonate is unique in its mild alkalinity and solubility in water. Sodium carbonate is more alkaline and is used in more aggressive cleaning applications, while potassium bicarbonate is often used as a low-sodium alternative in food products. Calcium carbonate is less soluble in water and is commonly used as a dietary calcium supplement and in the production of cement and lime.

List of Similar Compounds

- Sodium carbonate (Na2CO3)

- Potassium bicarbonate (KHCO3)

- Calcium carbonate (CaCO3)

属性

分子式 |

CH2NaO3 |

|---|---|

分子量 |

86.007 g/mol |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/i1+1; |

InChI 键 |

WJEIYVAPNMUNIU-YTBWXGASSA-N |

手性 SMILES |

[13C](=O)(O)O.[Na] |

规范 SMILES |

C(=O)(O)O.[Na] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。